3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine
Beschreibung
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidine |
InChI |
InChI=1S/C14H19NO2/c1-2-12(10-15-5-1)8-11-3-4-13-14(9-11)17-7-6-16-13/h3-4,9,12,15H,1-2,5-8,10H2 |
InChI-Schlüssel |
RGYCRAKIMJJHLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Biologische Aktivität
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and related derivatives.
The molecular formula of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine is , with a molecular weight of approximately 215.29 g/mol. The compound features a piperidine ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is significant for its biological interactions.
Antitumor Activity
Table 1: Antitumor Activity of Piperidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 0.5 | Inhibition of BRAF(V600E) |
| Compound B | A549 (Lung Cancer) | 0.8 | EGFR inhibition |
| 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine | HeLa (Cervical Cancer) | 0.7 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These findings suggest that it could be a candidate for treating inflammatory diseases.
Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in TNF-α and IL-6 levels compared to control groups. This suggests a potential therapeutic application in inflammatory conditions.
Antimicrobial Activity
The antimicrobial activity of piperidine derivatives has been explored extensively. Compounds similar to 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine have demonstrated efficacy against various bacterial strains.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.12 µg/mL |
| Compound D | Escherichia coli | 0.25 µg/mL |
| 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine | Pseudomonas aeruginosa | 0.15 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine. Modifications to the piperidine ring or the dihydrobenzo[dioxin] moiety can significantly impact potency and selectivity.
Key Findings:
- Substituent Variability: The introduction of different substituents on the piperidine ring has been shown to enhance antitumor activity.
- Dihydrobenzo[dioxin] Modifications: Alterations in the dihydrobenzo[dioxin] structure can affect both solubility and bioavailability.
- Hybrid Compounds: Combining piperidine with other pharmacophores may yield compounds with synergistic effects.
Vergleich Mit ähnlichen Verbindungen
Core Structural Variations
The compound’s key structural motifs are compared to derivatives with similar scaffolds:
Key Observations :
- Positional Isomerism : Substitution on the piperidine ring (positions 1, 2, or 3) significantly alters steric interactions with biological targets. For example, the target compound’s 3-substitution may favor binding to flat hydrophobic pockets compared to 2-substituted analogs .
- Heterocycle Replacement : Piperazine in S 18126 introduces additional hydrogen-bonding sites, contrasting with the piperidine scaffold’s basic nitrogen, which may influence receptor affinity (e.g., dopamine D4 antagonism in S 18126) .
Critical Analysis :
Implications :
Physicochemical Properties
NMR and mass spectrometry data highlight electronic and steric effects:
| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Molecular Weight | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | –CH2– (δ 3.2–3.5) | Piperidine C: 52.8; dioxin C: 142.2, 139.9 | 275.3 | 2.8 |
| 3.25bd (evidence 5) | Aromatic H: δ 7.1–7.8 | Aromatic C: 125.7–133.4; piperidine C: 52.8 | 304.3 | 3.5 |
| S 18126 (evidence 8) | Piperazine CH2: δ 2.6–3.1 | Indane C: 76.8; dioxin C: 142.2 | 401.5 | 4.1 |
Trends :
- The target compound’s lower molecular weight (275.3 vs. 401.5 in S 18126) suggests better blood-brain barrier permeability, critical for CNS targets .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
